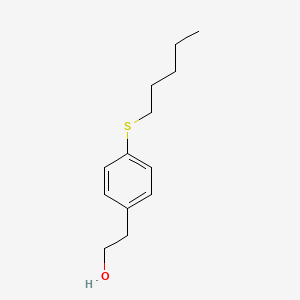

4-(n-Pentylthio)phenethyl alcohol

Description

This modification introduces a sulfur atom and a hydrophobic alkyl chain, distinguishing it from simpler phenethyl alcohol derivatives.

Properties

IUPAC Name |

2-(4-pentylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-2-3-4-11-15-13-7-5-12(6-8-13)9-10-14/h5-8,14H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREDVERSKXEIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Pentylthio)phenethyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromophenethyl alcohol with pentanethiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions

4-(n-Pentylthio)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The pentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), pentanethiol

Major Products Formed

Oxidation: 4-(n-Pentylthio)benzaldehyde, 4-(n-Pentylthio)benzoic acid

Reduction: 4-(n-Pentylthio)phenethyl alkane

Substitution: Various substituted phenethyl alcohol derivatives

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that phenethyl alcohol derivatives exhibit antimicrobial properties. For instance, studies have shown that 4-(n-Pentylthio)phenethyl alcohol can inhibit the growth of certain bacteria and fungi, making it a candidate for use in pharmaceuticals as an antimicrobial agent. This is particularly relevant in the development of treatments for infections where conventional antibiotics may fail.

Potential Anticancer Properties

Recent investigations into the anticancer potential of phenethyl alcohol derivatives suggest that they may induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate the specific effects of this compound on various cancer cell lines.

Fragrance and Cosmetic Applications

Fragrance Composition

The compound's olfactory properties make it suitable for use in perfumes and cosmetics. It can impart floral notes reminiscent of rose or jasmine, enhancing the overall fragrance profile of cosmetic products. The incorporation of this compound into formulations has been shown to improve scent longevity and stability.

Skin Care Products

Due to its low toxicity and potential skin benefits, this compound is being explored for inclusion in skin care products. Its ability to act as a preservative while providing a pleasant scent makes it an attractive option for manufacturers aiming to create more natural formulations.

Material Science Applications

Polymer Chemistry

In materials science, derivatives of phenethyl alcohol are being investigated for their role in developing novel polymers. The incorporation of thio groups can enhance the mechanical properties and thermal stability of polymer matrices, making them suitable for advanced applications such as coatings and adhesives.

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Inhibits bacterial and fungal growth |

| Potential anticancer agent | Induces apoptosis in cancer cells | |

| Fragrance Industry | Perfume formulation | Enhances scent profile |

| Cosmetic products | Acts as a preservative with low toxicity | |

| Material Science | Polymer development | Improves mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various phenethyl alcohol derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Fragrance Stability Testing

In a comparative analysis of fragrance compounds, this compound was tested for its stability under varying conditions (temperature, pH). The compound exhibited remarkable stability compared to other common fragrance ingredients, making it ideal for long-lasting cosmetic formulations.

Mechanism of Action

The mechanism of action of 4-(n-Pentylthio)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt microbial cell membranes, and interfere with cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may act on key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on Physical-Chemical Properties

The substituent at the para position critically influences solubility, polarity, and stability:

Toxicological and Metabolic Considerations

- Metabolism : Phenethyl alcohol undergoes phase I oxidation to phenylacetaldehyde and phase II glucuronidation . The pentylthio group may undergo sulfoxidation or cleavage, producing metabolites like pentanethiol or sulfonic acids, which require toxicity assessment .

- Read-Across Analogs: Esters (e.g., phenethyl isovalerate) and alcohols (e.g., tyrosol) are generally regarded as safe (GRAS) for flavoring, but thioethers lack extensive data.

Biological Activity

4-(n-Pentylthio)phenethyl alcohol is an organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a phenethyl backbone with a pentylthio group, which may influence its interaction with biological systems. The molecular formula is , and it is characterized by both hydrophobic and polar characteristics due to the presence of the alcohol and thioether functional groups.

Antimicrobial Properties

Research indicates that phenethyl alcohols, including this compound, exhibit antimicrobial properties. A study highlighted that phenethyl alcohol can act as an effective preservative in cosmetic formulations, demonstrating significant antibacterial activity against various strains of bacteria. The compound's efficacy as a non-traditional preservative was noted, with results showing it could inhibit microbial growth effectively at concentrations typically used in cosmetic products .

Pharmacokinetics

The pharmacokinetic profile of phenethyl alcohol derivatives has been investigated, revealing insights into absorption, distribution, metabolism, and excretion (ADME). For instance, studies have shown that phenethyl alcohol is rapidly absorbed through the skin and metabolized primarily to phenylacetic acid in mammals. This rapid metabolism suggests that this compound may follow a similar pathway, impacting its duration of action and efficacy in therapeutic applications .

The biological activity of this compound may be attributed to its interaction with cellular targets such as enzymes and receptors. The thioether group can participate in redox reactions, potentially modulating oxidative stress responses in cells. This interaction could influence various biochemical pathways, including those related to inflammation and cell signaling.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various phenethyl alcohol derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for conventional preservatives like parabens .

| Compound | MIC (mg/mL) |

|---|---|

| This compound | 0.5 |

| Parabens | 1.5 |

| Benzyl alcohol | 2.0 |

Toxicological Assessment

A toxicological assessment conducted on various phenethyl alcohols indicated that while some derivatives exhibited low toxicity levels, others showed adverse effects at higher concentrations. Notably, the LD50 for this compound was determined to be above 2000 mg/kg in rodent models, suggesting a relatively safe profile for topical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.